molecular formula C20H23N5O3S B2927699 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251604-07-5

4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2927699
CAS RN: 1251604-07-5
M. Wt: 413.5
InChI Key: ZGZSSFMMAPWYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. It is available for purchase specifically for this type of research, indicating its relevance in the field of protein biology .

Acetylcholinesterase Inhibition

A series of derivatives of this compound have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) . These inhibitors are crucial for the treatment of Alzheimer’s disease (AD), as they can temporarily relieve symptoms and reduce memory impairment .

Alzheimer’s Disease Treatment

The compound’s derivatives have shown moderate in vitro acetylcholinesterase inhibitory activities. One particular derivative, compound 6g, exhibited potent inhibitory activity against AChE, making it a lead compound for the development of AD drugs .

Neurodegenerative Disease Research

The compound is involved in research targeting neurodegenerative diseases, particularly AD. It’s part of a therapeutic approach based on the cholinergic deficiency hypothesis, which suggests that low levels of acetylcholine are a cause of memory and cognitive impairment in AD patients .

Molecular Docking Studies

The compound has been used in molecular docking studies to confirm its selectivity as an AChE inhibitor. This is important for understanding the mechanism of action and for the design of more effective AD treatments .

Kinetic Study of Enzyme Inhibition

The compound has been analyzed for its mechanism of inhibition against AChE through kinetic studies. This research is vital for developing drugs that can prevent or reverse the progression of AD by understanding how the compound interacts with the enzyme .

properties

IUPAC Name

4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-2-8-24-19(27)18-16(14-29-21-18)25(20(24)28)13-17(26)23-11-9-22(10-12-23)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSSFMMAPWYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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